1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine is a chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. The presence of the difluorocyclopropyl group imparts distinct physicochemical properties, making it a valuable compound in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine typically involves the cyclopropanation of suitable precursors followed by functionalization to introduce the pyrazole ring. One common method includes the reaction of difluorocyclopropane derivatives with hydrazine derivatives under controlled conditions to form the pyrazole ring . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclopropanation and subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones or alcohols, while reduction may produce difluorocyclopropyl amines or hydrocarbons .
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity . The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target .
Comparison with Similar Compounds
- 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid.
- 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carbaldehyde.
Comparison: Compared to similar compounds, 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine exhibits unique properties due to the presence of the difluorocyclopropyl group. This group imparts increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)1-5(6)11-3-4(9)2-10-11/h2-3,5H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLZMATYLDITGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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